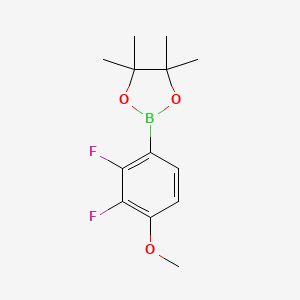

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

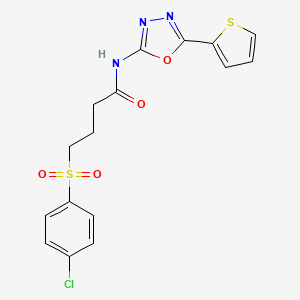

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is a type of boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The molecular formula of this compound is C13H17BF2O3 and it has a molecular weight of 270.08.

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H17BF2O3. Unfortunately, more detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Scientific Research Applications

Synthesis of Polymer Compounds

- The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization using 4-formylbenzeneboronic acid pinacol ester as a key component demonstrates potential applications in creating polymers with specific degradation properties. Such polymers could be used as H2O2-responsive delivery vehicles, highlighting the utility of boronic acid esters in polymer chemistry (Cui, Zhang, Du, & Li-Zi-Chen, 2017).

Development of Organic Synthesis Methods

- The reaction of bis(trimethylstannyl)benzenes with borane in THF leading to benzene- and pyridinediboronic acids demonstrates the role of boronic acid esters in organic synthesis. This research provides a method for preparing benzeneboronic acids, which are crucial intermediates in various chemical syntheses (Mandolesi, Vaillard, Podestá, & Rossi, 2002).

Catalysis and Cross-Coupling Reactions

- The use of phenylboronic acid pinacol esters in Rh(III)-catalyzed C-H arylation of arenes suggests significant potential in facilitating cross-coupling reactions. This application highlights the role of boronic acid esters in catalytic processes, especially in organic chemistry and pharmaceutical synthesis (Wang, Cui, Lu, Sun, & Yu, 2016).

Mechanism of Action

Target of Action

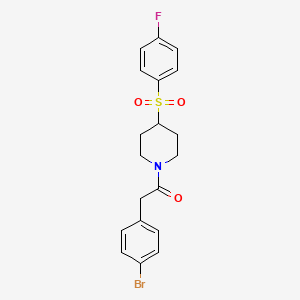

The primary target of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester, also known as 2-(2,3-DIFLUORO-4-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (the nucleophilic organic group) is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is recommended to be stored in a cool and dark place .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug discovery and materials science .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be handled and stored under appropriate conditions to maintain its stability and efficacy .

Properties

IUPAC Name |

2-(2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWUYLPPCSJQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2958779.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)